molecular formula C9H8ClN3O2 B3246459 Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1783390-73-7

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3246459
CAS No.: 1783390-73-7
M. Wt: 225.63
InChI Key: MKIYOGTXOPCPET-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1783390-73-7 . It has a molecular weight of 225.63 . It is in powder form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which the compound belongs, has been studied extensively . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves refluxing certain compounds in phosphorus oxychloride .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H8ClN3O2/c1-5-3-8-11-6 (9 (14)15-2)4-7 (10)13 (8)12-5/h3-4H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 225.63 . It is stored at a temperature of 4°C . The compound is in powder form .

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis

A study by Mohamed and Mahmoud (2019) focused on the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines. This research aimed to clarify the significance of regio-orientation, especially in reactions where the nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles causes controversy in literature due to the regio-orientation of the substituents on the pyrimidine ring. This review is crucial for understanding the chemical behavior and potential pharmaceutical applications of Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (Mohamed & Mahmoud, 2019).

Medicinal Chemistry and Drug Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics applications. Cherukupalli et al. (2017) provided a comprehensive review outlining the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, emphasizing the structure-activity relationship (SAR) studies. This work underscores the potential of this compound as a building block in developing drug-like candidates with broad medicinal properties (Cherukupalli et al., 2017).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-5-3-8-11-6(9(14)15-2)4-7(10)13(8)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYOGTXOPCPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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